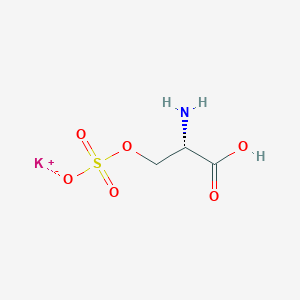

L-丝氨酸 O-硫酸钾盐

描述

L-Serine O-sulfate potassium salt is a compound related to the amino acid serine. It is a derivative where the serine molecule is modified by the addition of a sulfate group. This compound is of interest due to its interactions with biological systems, particularly in the context of NMDA receptor modulation and sulfate assimilation in plants .

Synthesis Analysis

The synthesis of L-serine O-sulfate can be achieved through the enzymatic activity of serine racemase, which catalyzes the elimination reaction of L-serine O-sulfate, producing sulfate, ammonia, and pyruvate . This reaction is significantly faster than the physiological racemization reaction of L-serine, making L-serine O-sulfate a potent inhibitor of D-serine synthesis .

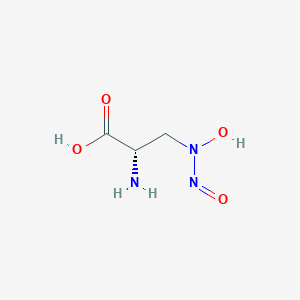

Molecular Structure Analysis

The molecular structure of L-serine O-sulfate potassium salt has been studied in various contexts. For instance, the potassium salt of L-tyrosine-O-sulfate, a related compound, has been crystallized and its structure determined by X-ray diffraction, revealing a penta-coordinated potassium ion chelated to the sulfate and carboxyl oxygen atoms of the molecule . Although this study is on a tyrosine derivative, it provides insight into the potential coordination chemistry of L-serine O-sulfate potassium salts.

Chemical Reactions Analysis

L-serine O-sulfate potassium salt can participate in various chemical reactions. For example, it has been shown to inhibit the synthesis of D-serine in primary astrocyte cultures, suggesting that it can modulate the activity of NMDA receptors . Additionally, the oxidation of L-serine by gold(III) complexes has been studied, indicating that L-serine can undergo oxidative decarboxylation and deamination .

Physical and Chemical Properties Analysis

The solubility of L-serine in aqueous potassium sulfate solutions has been investigated, providing insights into the solvation energetics and thermodynamics of amino acids in the presence of salts . The solubility is influenced by the salting-in and salting-out effects, which are determined by the relative solubility and the physicochemical factors affecting the amino acid . The partial molar volumes of L-serine in aqueous ammonium sulfate solutions have also been reported, showing that interactions between ions and charged/hydrophilic groups of the amino acids are predominant .

科学研究应用

电致运输研究

L-丝氨酸 O-硫酸钾盐已被用于电致运输研究。 在非洲爪蟾卵母细胞中表达重组人兴奋性氨基酸转运蛋白 EAAT1 和 EAAT2,可以在电压钳制条件下研究电致运输 .

非线性光学应用

该化合物已被用于新型非线性光学材料的生长。 L-丝氨酸掺杂的硫酸草酸钾单晶已被证明可提高二次谐波产生 (SHG) 效率。 当 L-丝氨酸掺杂浓度为 3 mol% 时,晶体显示出比标准 KDP 晶体高 1.45 倍的效率 .

光电器件应用

掺杂 L-丝氨酸的生长晶体在光电器件应用中具有潜在应用。 随着掺杂浓度的增加,吸光度降低,间接带隙能量从纯 KSO 的 3.9 eV 增加到 3 mol% LS 掺杂的 KSO 的 4.6 eV .

绿光荧光应用

在 563 nm 处,3 mol% LS 掺杂的 KSO 的光致发光强度急剧增加,这对于绿光荧光应用来说是可取的 .

神经性疼痛研究

L-丝氨酸 O-硫酸钾盐与神经性疼痛研究有关。 研究表明它可以增加星形胶质细胞中 D-丝氨酸的产生,这有助于小鼠神经性疼痛模型中机械性异常痛觉的产生 .

结构和热力学研究

该化合物已被用于结构和热力学研究。 粉末 X 射线衍射 (PXRD) 谱证实了生长的晶体是三斜晶系,空间群为 P1,适用于纯 KSO,并且在不同浓度水平的 LS 掺杂的 KSO 单晶中保持不变 .

作用机制

Mode of Action

It is known to be an agonist at mGlu 1α and mGlu 5a subtypes expressed in clonal RGT cell lines . This suggests that it may interact with these receptors, leading to changes in cellular signaling and function .

Biochemical Pathways

As an agonist at mGlu 1α and mGlu 5a subtypes, it may influence glutamatergic signaling pathways . .

Result of Action

As an agonist at mGlu 1α and mGlu 5a subtypes, it may influence cellular signaling and function . .

属性

IUPAC Name |

potassium;[(2S)-2-amino-2-carboxyethyl] sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO6S.K/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXIPCUMLLKNUSU-DKWTVANSSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)OS(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6KNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635736 | |

| Record name | Potassium O-sulfonato-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

17436-02-1 | |

| Record name | Potassium O-sulfonato-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

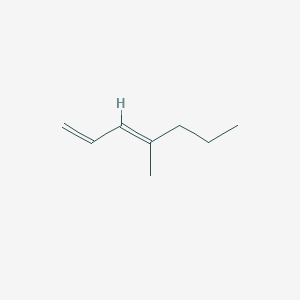

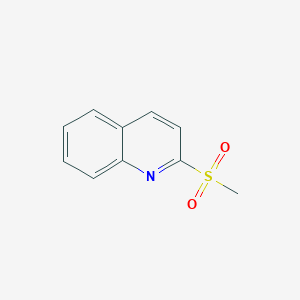

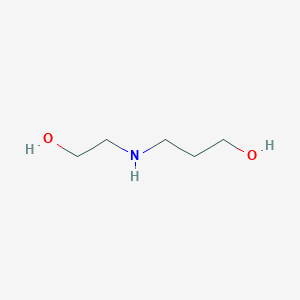

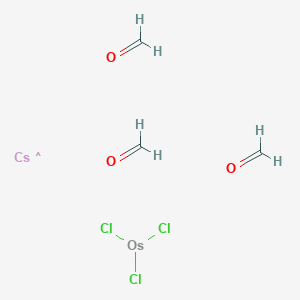

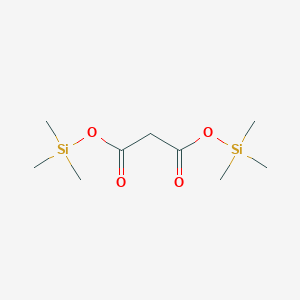

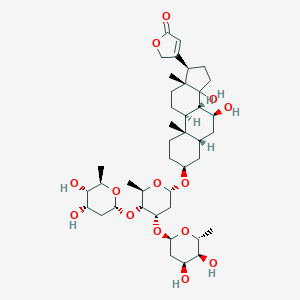

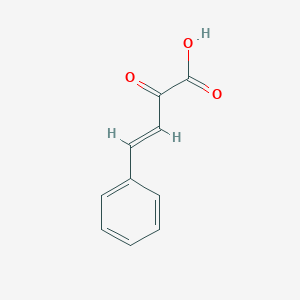

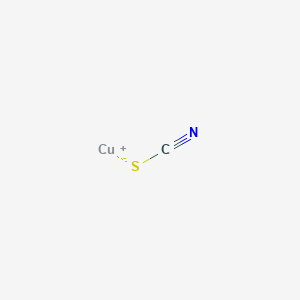

Feasible Synthetic Routes

Q & A

Q1: How does L-Serine O-sulfate potassium salt affect neuropathic pain according to the study?

A1: L-Serine O-sulfate potassium salt acts as an inhibitor of serine racemase, the enzyme responsible for converting L-serine to D-serine []. The study demonstrates that D-serine plays a crucial role in the development of mechanical allodynia (increased pain sensitivity) following peripheral nerve injury like Chronic Constriction Injury (CCI) []. By inhibiting serine racemase, L-Serine O-sulfate potassium salt reduces D-serine levels in the spinal cord. This, in turn, leads to a decrease in:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。